molecular formula C18H15Cl2NO2 B5852550 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one

3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5852550
M. Wt: 348.2 g/mol
InChI Key: TVHSPDYYIXPKER-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways that are involved in inflammation, cancer, and viral replication. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the reverse transcriptase activity of HIV-1, which is essential for viral replication.
Biochemical and physiological effects:
3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase activity of the virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity towards its target molecules. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have a low toxicity profile and does not exhibit significant side effects. However, one of the limitations of using 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is complex and requires expertise in synthetic chemistry.

Future Directions

There are several future directions for the research on 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One of the potential applications of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in the treatment of various cancers, including breast cancer and lung cancer. Further studies are needed to elucidate the mechanism of action of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to optimize its pharmacological properties. Additionally, the use of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 3,5-dichloro-4-isopropoxybenzaldehyde and 1,3-dihydroindol-2-one in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the product is obtained after purification by column chromatography. The yield of 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent.

Scientific Research Applications

3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 3-(3,5-dichloro-4-isopropoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have anti-viral activity against HIV-1 and herpes simplex virus type 1 (HSV-1).

properties

IUPAC Name

(3Z)-3-[(3,5-dichloro-4-propan-2-yloxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO2/c1-10(2)23-17-14(19)8-11(9-15(17)20)7-13-12-5-3-4-6-16(12)21-18(13)22/h3-10H,1-2H3,(H,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSPDYYIXPKER-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=C2C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dichloro-4-isopropoxyphenyl)methylene]-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.